N-(3,4-二甲基苯基)-4-甲氧基-1-(2-甲基苯基)-6-氧代吡啶并[3,2,1]嘧啶-3-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often involves multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where it is a product (what reactions produce this compound) .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .科学研究应用
合成和表征
与 N-(3,4-二甲基苯基)-4-甲氧基-1-(2-甲基苯基)-6-氧代吡啶并恶嗪-3-甲酰胺类似的化合物通常因其在药物化学和材料科学中的潜在应用而被合成。例如,由于其对某些癌细胞系的细胞毒性活性,已经探索了新的5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成和表征,展示了此类化合物在药物开发中的潜力(Hassan, Hafez, & Osman, 2014)。
电致变色特性
包含芳香族聚酰胺和三苯胺部分的化合物(其复杂性与目标化合物相似)已被合成并研究其电化学和电致变色特性。这些化合物表现出良好的溶解性、热稳定性,并且可以铸成柔性聚合物薄膜,表明它们在电致变色器件和其他电子应用中的潜在用途(Liou & Chang, 2008)。
抗菌和抗氧化活性
已经合成并证明了新型杂环芳基单偶氮有机化合物(包括与目标化合物类似的衍生物)表现出显着的抗菌、抗氧化和抗肿瘤活性。这表明此类化合物在开发新的抗菌剂和抗癌剂中的潜在用途(Khalifa et al., 2015)。
拓扑异构酶抑制
已经探索了苯并吩嗪衍生物(可能与目标化合物具有结构相似性)对拓扑异构酶 I 和 II 的双重抑制,将其作为潜在的抗癌剂。靶向负责 DNA 拓扑的关键酶的能力突出了此类化合物在癌症化疗中的重要性(Vicker et al., 2002)。
作用机制
安全和危害
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-9-10-16(11-15(13)3)22-21(26)20-18(27-4)12-19(25)24(23-20)17-8-6-5-7-14(17)2/h5-12H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVUDLXVTMHEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。